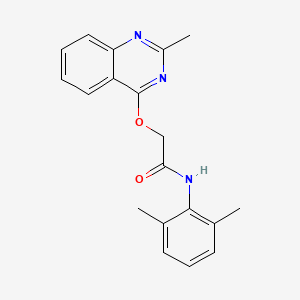
N-(2,6-dimethylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-Dimethylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a quinazoline moiety linked to an acetamide group through an ether linkage
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-dimethylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide typically involves the following steps:
Formation of 2-methylquinazolin-4-ol: This intermediate can be synthesized by the cyclization of 2-aminobenzamide with acetic anhydride.
Etherification: The 2-methylquinazolin-4-ol is then reacted with 2-chloro-N-(2,6-dimethylphenyl)acetamide in the presence of a base such as potassium carbonate to form the desired compound.
Industrial Production Methods: Industrial production may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of hydroxylated derivatives.
Reduction: Reduction of the quinazoline ring can yield dihydroquinazoline derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, particularly under basic conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Bases like sodium hydride or potassium tert-butoxide are often employed.
Major Products:
Oxidation: Hydroxylated derivatives of the phenyl ring.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
科学的研究の応用
N-(2,6-Dimethylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Biology: The compound can be used as a probe to study biological pathways involving quinazoline derivatives.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-(2,6-dimethylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety is known to interact with kinase enzymes, potentially inhibiting their activity and thus affecting cell signaling pathways. This inhibition can lead to the modulation of various biological processes, including cell proliferation and apoptosis.
類似化合物との比較
- N-(2,6-Dimethylphenyl)-2-((2-methylquinazolin-4-yl)oxy)ethanamide
- N-(2,6-Dimethylphenyl)-2-((2-chloroquinazolin-4-yl)oxy)acetamide
- N-(2,6-Dimethylphenyl)-2-((2-methylquinazolin-4-yl)thio)acetamide
Comparison:
- Structural Differences: The presence of different substituents on the quinazoline ring or variations in the linker (ether, thioether, etc.) can significantly alter the compound’s reactivity and biological activity.
- Uniqueness: N-(2,6-Dimethylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide is unique due to its specific ether linkage and the presence of both methyl groups on the phenyl ring, which can influence its steric and electronic properties, making it distinct in its reactivity and potential applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-12-7-6-8-13(2)18(12)22-17(23)11-24-19-15-9-4-5-10-16(15)20-14(3)21-19/h4-10H,11H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMHCCXNMLLQAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC2=NC(=NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-(difluoromethoxy)phenyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2734886.png)

![N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B2734888.png)
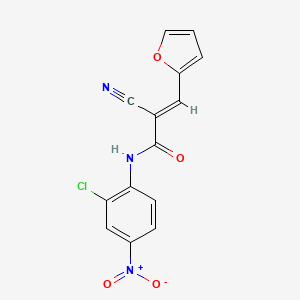
![Tert-butyl (1R,5S)-6-[(5-bromopyrazin-2-yl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2734890.png)
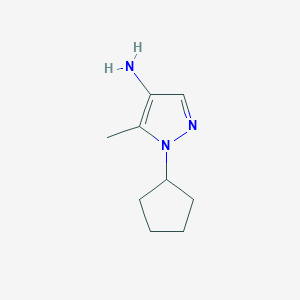
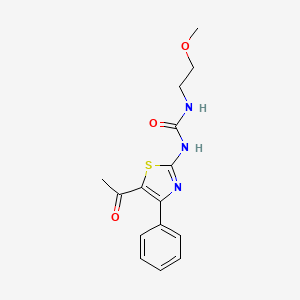
![3-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-6-(trifluoromethyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B2734895.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide](/img/structure/B2734896.png)
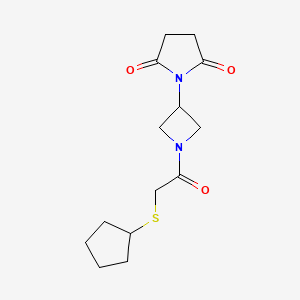
![6-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2734900.png)
![2-Thia-6-azaspiro[3.4]octane](/img/structure/B2734903.png)
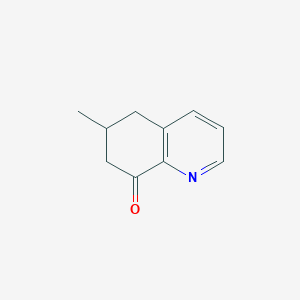
![ethyl 3-[(dimethylamino)methyl]-5-methoxy-1H-indole-2-carboxylate](/img/structure/B2734905.png)
